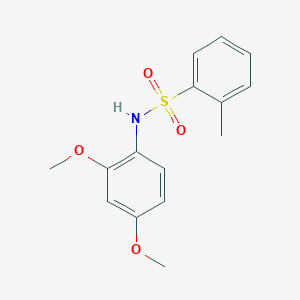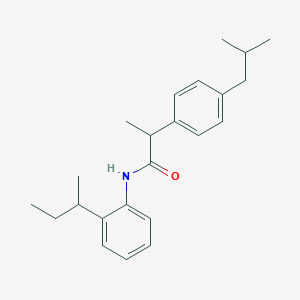
N-(2-sec-butylphenyl)-2-(4-isobutylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-2-(4-isobutylphenyl)propanamide, commonly known as NBOMe, is a chemical compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that is structurally similar to other psychedelic drugs such as LSD and mescaline. NBOMe has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
NBOMe exerts its effects by binding to and activating serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in the modulation of various neurotransmitters, leading to alterations in perception, mood, and cognition. The exact mechanism of action of NBOMe is still not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
NBOMe has been found to produce a range of biochemical and physiological effects, including altered perception of time and space, visual hallucinations, changes in mood and emotion, and increased heart rate and blood pressure. These effects can be dose-dependent and may vary depending on the individual's sensitivity to the drug.
Avantages Et Limitations Des Expériences En Laboratoire
NBOMe has several advantages as a research tool, including its potent hallucinogenic effects, its structural similarity to other psychedelic drugs, and its ability to selectively activate serotonin receptors. However, there are also several limitations to its use, including its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on NBOMe, including further elucidation of its mechanism of action, investigation of its potential therapeutic applications, and exploration of its effects on various neurotransmitter systems. Additionally, there is a need for further research on the safety and long-term effects of NBOMe use, particularly in the context of recreational drug use.
In conclusion, NBOMe is a potent hallucinogenic drug that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as its long-term safety and effects on various neurotransmitter systems.
Méthodes De Synthèse
NBOMe can be synthesized through several methods, including the condensation of 2-(4-isobutylphenyl)propanal with 2-amino-2-methylpropanol followed by the addition of 2-sec-butylphenyl magnesium bromide. Another common method involves the reaction of 2-(4-isobutylphenyl)propanal with 2-sec-butylphenylamine in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
NBOMe has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent hallucinogenic effects similar to other psychedelic drugs, making it a valuable tool for studying the mechanisms of action of these compounds. Additionally, NBOMe has been investigated for its potential use in the treatment of various mental health disorders such as depression and anxiety.
Propriétés
Formule moléculaire |
C23H31NO |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C23H31NO/c1-6-17(4)21-9-7-8-10-22(21)24-23(25)18(5)20-13-11-19(12-14-20)15-16(2)3/h7-14,16-18H,6,15H2,1-5H3,(H,24,25) |
Clé InChI |
KYFBTKOBSYQJBJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



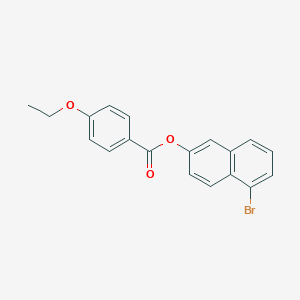
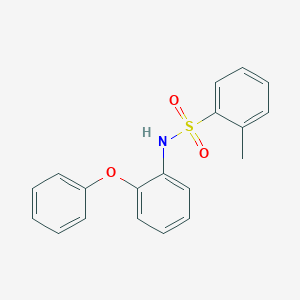
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)



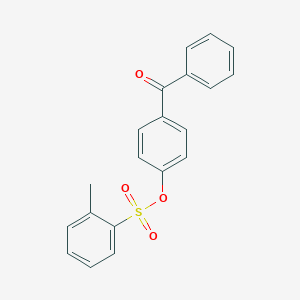


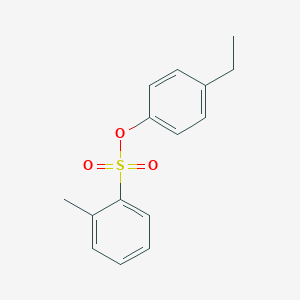
![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
